3-(4-ethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(4-Ethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 3-(4-ethylphenyl) substituent on the pyrazole ring and an (E)-configured 3-methoxyphenyl hydrazone moiety. Its structural uniqueness lies in the ethyl group at the para position of the phenyl ring, which influences lipophilicity and steric bulk, and the 3-methoxy group on the benzylidene moiety, which modulates electronic properties. The compound’s synthesis typically involves condensation of pyrazole-5-carbohydrazide with substituted aldehydes under reflux, followed by spectroscopic confirmation (e.g., IR, NMR, X-ray) .
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-7-9-16(10-8-14)18-12-19(23-22-18)20(25)24-21-13-15-5-4-6-17(11-15)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
HYGJOEQRTKZGRU-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, which is then reacted with the appropriate aldehyde to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares structural features and physicochemical properties of analogous pyrazole carbohydrazides:
Key Observations :
Spectroscopic and Crystallographic Characterization
- X-ray Diffraction : The (E)-configuration of the hydrazone group in the target compound is confirmed via single-crystal X-ray analysis, a method also used for analogous compounds (e.g., ) .
- NMR/IR : Distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.6 ppm for CH₂ in ¹H NMR) and methoxy group (δ ~3.8 ppm) differentiate the target compound from derivatives like 3-(4-methoxyphenyl) analogs .
- Mass Spectrometry : ESI-MS data for similar compounds (e.g., [M+H]+ peaks) confirm molecular weights, with deviations <0.1% .
Pharmacological Activity
- Anticancer Activity : (E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl) derivatives inhibit A549 lung cancer cell growth (IC₅₀ = 8.2 µM) via apoptosis induction .
- Immune Checkpoint Modulation: SKI-I (a naphthyl-substituted pyrazole carbohydrazide) enhances anti-PD-1/CTLA-4 efficacy in melanoma models .
- Antimicrobial Potential: Derivatives with nitro groups (e.g., ) exhibit enhanced activity due to electron-withdrawing effects .
Structure-Activity Relationships :
- Lipophilic groups (e.g., ethyl, tert-butyl) improve cell membrane penetration but may reduce target specificity.
- Methoxy/nitro groups influence electronic density, affecting interactions with enzymes (e.g., kinase inhibition) .
Biological Activity
3-(4-ethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 344.38 g/mol
The structure features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 ± 0.04 | Induction of apoptosis and autophagy |
| A549 | 26 | Growth inhibition |
| NCI-H460 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| Hep-2 | 17.82 | Cytotoxicity via apoptosis |
The compound demonstrated significant cytotoxicity against MCF7 and NCI-H460 cell lines, with IC values indicating potent antitumor activity .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit pro-inflammatory cytokines and pathways:
- Mechanism : The compound has been shown to inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers.
- In Vitro Studies : Experimental results indicated a decrease in TNF-alpha and IL-6 levels when treated with the compound in cultured macrophages .
Case Studies
-
Study on MCF7 Cell Lines :
- Researchers investigated the effects of the compound on MCF7 breast cancer cells.
- Results indicated significant apoptosis induction as evidenced by increased caspase activity and PARP cleavage.
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
